5-Chloro-7-methylimidazo[1,2-A]pyrimidine
Overview
Description
5-Chloro-7-methylimidazo[1,2-A]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .
Synthesis Analysis
The synthesis of 5-substituted 2-chloro-7-methylimidazo[1,2-a]pyrimidine has been reported in the literature . The synthetic approaches for imidazo[1,2-a]pyrimidines involve different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Molecular Structure and Properties
Molecular and Supramolecular Structures
The molecular and supramolecular structures of compounds related to 5-Chloro-7-methylimidazo[1,2-A]pyrimidine have been a subject of study, highlighting the importance of hydrogen bonding in determining the structural configurations. For instance, 5,7-dimethoxyimidazo[1,2-c]pyrimidine and 7-methoxy-1-methylimidazo[1,2-a]pyrimidin-5(1H)-one exhibit unique supramolecular structures shaped by weak C-H...N and C-H...O hydrogen bonds. These interactions result in specific geometric patterns, like centrosymmetric rings and ribbon or sheet formations in the crystalline state (Bueno et al., 2003).
Synthesis and Reactivity
The reactivity and methods of synthesis of related compounds have been explored, shedding light on the versatility and potential applications of these structures in different fields. For example, the compound 4,6-Diamino-1H-pyrimidine-2-thione has been used to synthesize various pyrimidine derivatives, displaying promising antimicrobial activity (Sayed et al., 2006). Additionally, the synthesis process for pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives has been detailed, with these compounds showing potential applications in AIDS chemotherapy and new drug discovery (Ajani et al., 2019).
Biological and Pharmacological Applications
Anticancer Potential
Compounds with structural similarities to this compound have demonstrated significant potential in anticancer applications. For instance, thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity, with certain derivatives showing promising results in inhibiting the proliferation of a variety of cancer cell lines (Becan et al., 2022).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of pyrimidine derivatives have also been documented. Some synthesized pyrimidine derivatives, such as those derived from 4,6-Diamino-1H-pyrimidine-2-thione, have demonstrated promising antimicrobial activity (Sayed et al., 2006). Moreover, specific structural features of thiazolo[4,5-d]pyrimidines have been identified as essential for potent antifungal activity, highlighting the relevance of structural design in developing effective antifungal agents (Chhabria et al., 2011).
Binding and Interaction Studies
The interaction dynamics of similar compounds with biological molecules have been studied, providing insights into their potential pharmacological interactions. For instance, the interactions between novel pyrazolo[1,5-a]pyrimidine derivatives and bovine serum albumin have been analyzed, revealing that these compounds can effectively quench the intrinsic fluorescence of the protein through a static quenching process, indicating potential bioactive interactions (He et al., 2020).
Properties
IUPAC Name |
5-chloro-7-methylimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6(8)11-3-2-9-7(11)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZYMVNWXJBYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568474 | |
Record name | 5-Chloro-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112266-62-3 | |
Record name | 5-Chloro-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.